

# Application Notes and Protocols for the Analysis of Cladospolide B

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## Compound of Interest

Compound Name: *Cladospolide B*

Cat. No.: *B1245580*

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## Introduction

**Cladospolide B** is a 12-membered macrolide, a class of polyketide natural products known for their diverse biological activities. First isolated from *Cladosporium cladosporioides*, this compound and its analogs are of interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their potential as antifungal and plant growth-regulating agents. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any future synthetic or semi-synthetic derivatization efforts. This document provides detailed application notes and standardized protocols for the comprehensive analysis of **Cladospolide B** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

## Structural and Physicochemical Data of Cladospolide B

Parameter	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>4</sub>	[1]
Molecular Weight	228.28 g/mol	[1]
IUPAC Name	(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one	[1]
CAS Number	96443-55-9	[1]
Appearance	Colorless oil or amorphous powder	[2]

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like **Cladospolide B** in solution. A combination of one-dimensional (<sup>1</sup>H, <sup>13</sup>C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.

#### <sup>1</sup>H and <sup>13</sup>C NMR Data

The following table represents the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Cladospolide B**, based on published data for related structures and general values for similar functional groups. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Position	$^{13}\text{C}$ ( $\delta$ , ppm)	$^1\text{H}$ ( $\delta$ , ppm, J in Hz)
1	~165.0 (C=O)	-
2	~122.0 (CH)	~5.9 (d, J = 11.5)
3	~145.0 (CH)	~6.8 (dd, J = 11.5, 8.0)
4	~72.0 (CH)	~4.5 (m)
5	~74.0 (CH)	~3.8 (m)
6	~35.0 (CH <sub>2</sub> )	~1.6 (m), 1.5 (m)
7	~25.0 (CH <sub>2</sub> )	~1.4 (m), 1.3 (m)
8	~28.0 (CH <sub>2</sub> )	~1.5 (m), 1.4 (m)
9	~30.0 (CH <sub>2</sub> )	~1.6 (m), 1.5 (m)
10	~38.0 (CH <sub>2</sub> )	~1.7 (m), 1.6 (m)
11	~78.0 (CH)	~5.1 (m)
12	~21.0 (CH <sub>3</sub> )	~1.2 (d, J = 6.5)

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, confirming the connectivity of atoms within the molecule.

### High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	229.1434	229.1431
[M+Na] <sup>+</sup>	251.1254	251.1252
[M+K] <sup>+</sup>	267.0993	267.0991

# Experimental Protocols

## NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the structural elucidation of **Cladospolide B**.

### 1. Sample Preparation:

- Weigh 5-10 mg of purified **Cladospolide B**.
- Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). Chloroform-d (CDCl<sub>3</sub>) is a common choice for this type of compound.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for <sup>1</sup>H and <sup>13</sup>C).
- Transfer the solution to a 5 mm NMR tube.

### 2. NMR Instrument Setup and Data Acquisition:

- Use a high-field NMR spectrometer (≥400 MHz for <sup>1</sup>H) for optimal resolution and sensitivity.
- Tune and shim the probe for the specific sample and solvent.
- Acquire the following spectra at a constant temperature (e.g., 298 K):
  - <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the <sup>1</sup>H spectrum. A spectral width of 0 to 200 ppm is typically sufficient.
  - DEPT-135: Differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> signals.
  - 2D COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings (e.g., H-2 to H-3, H-4 to H-5).

- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of functional groups.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

### 3. Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and calibration to the internal standard.
- Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons.
- Analyze the coupling constants (J-values) in the  $^1\text{H}$  NMR spectrum to deduce dihedral angles and connectivity.
- Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

## Mass Spectrometry Protocol

This protocol describes the general procedure for the analysis of **Cladospolide B** using LC-HRESIMS.

### 1. Sample Preparation:

- Prepare a stock solution of purified **Cladospolide B** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- For direct infusion analysis, dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile phase.
- Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.

## 2. LC-MS Instrument Setup and Data Acquisition:

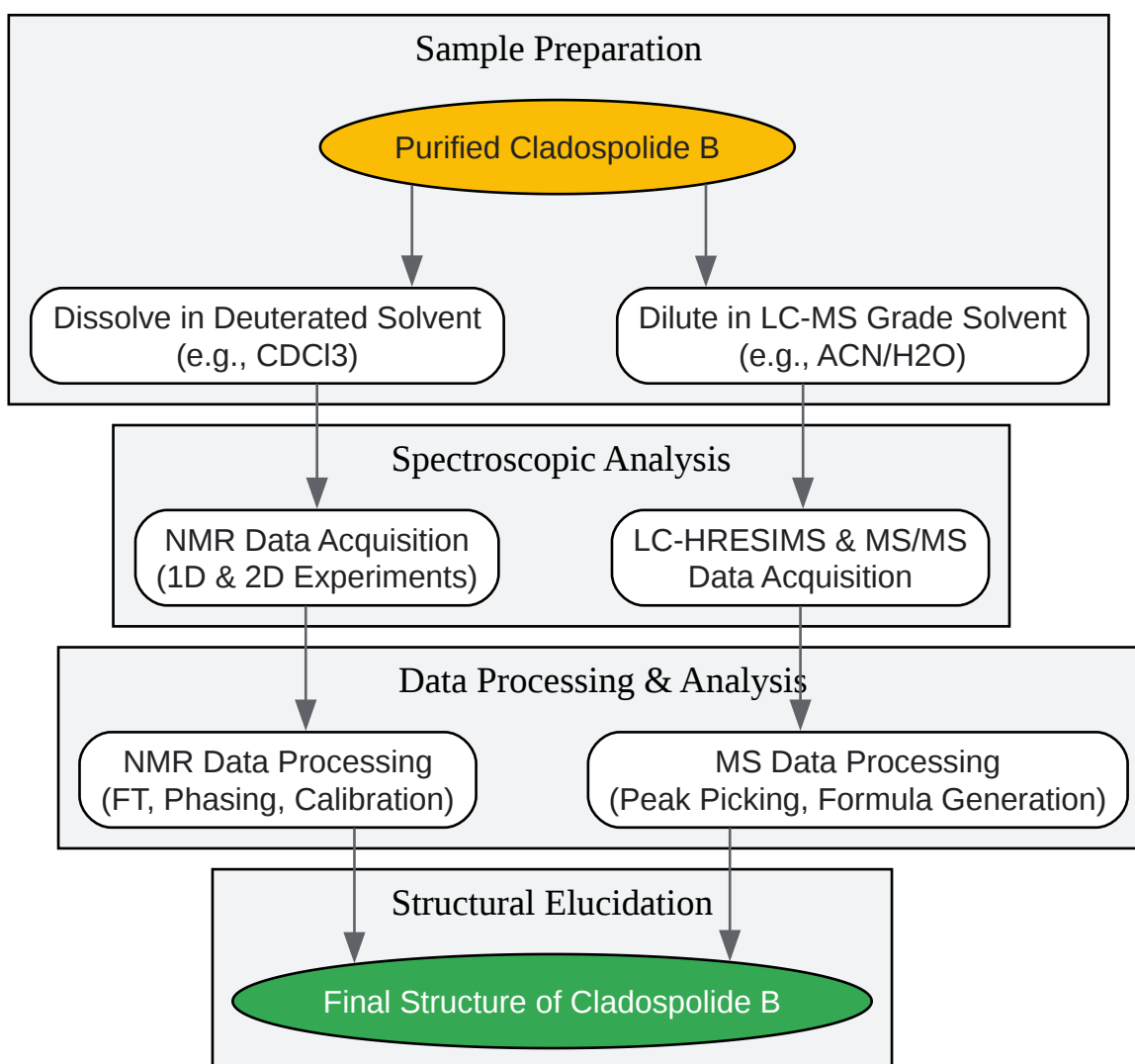
- Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- LC Method:
  - Column: A reversed-phase C18 column is typically suitable.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  - Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to ensure good separation and peak shape.
  - Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.
  - Injection Volume: 1-10  $\mu\text{L}$ .
- Mass Spectrometer Method:
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.
  - Mass Range: Scan a mass range that includes the expected molecular ions (e.g.,  $m/z$  100-500).
  - Data Acquisition: Acquire full scan data for accurate mass measurement. For structural confirmation, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) on the precursor ions of interest ( $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ ).

### 3. Data Processing and Analysis:

- Process the data using the instrument's software.
- Determine the accurate mass of the molecular ions and calculate the elemental composition.
- Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of **Cladospolide B**.

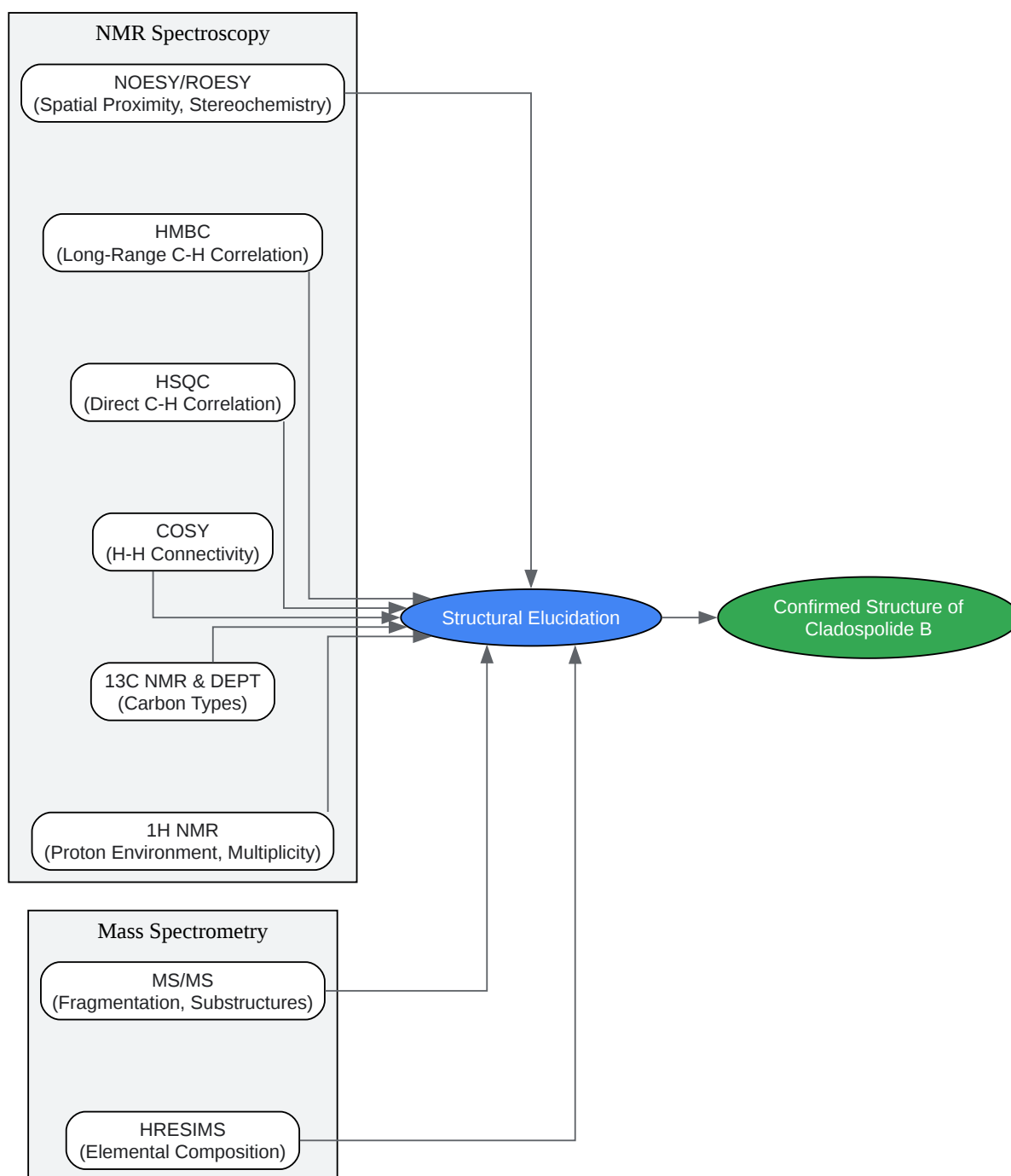
## Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis and a conceptual representation of the structural elucidation process.



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Caption: Experimental workflow for the analysis of **Cladospolide B**.





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Caption: Logical relationships in the structural elucidation of **Cladospolide B**.

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